5-Methoxy-2-(methylamino)phenol
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Overview
Description
5-Methoxy-2-(methylamino)phenol is an organic compound with the molecular formula C9H13NO2 It is characterized by a methoxy group (-OCH3) and a methylamino group (-NHCH3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(methylamino)phenol typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2-nitrophenol.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The amino group is then methylated using formaldehyde and formic acid in a reductive amination reaction to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes using continuous flow reactors for reduction and methylation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced further to remove the methoxy group under strong reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products
Oxidation: 5-Methoxy-2-(methylamino)quinone.
Reduction: 2-(Methylamino)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(methylamino)phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.
5-Amino-2-methoxyphenol: Contains an amino group instead of a methylamino group, affecting its biological activity and chemical reactivity.
Uniqueness
5-Methoxy-2-(methylamino)phenol is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-methoxy-2-(methylamino)phenol |
InChI |
InChI=1S/C8H11NO2/c1-9-7-4-3-6(11-2)5-8(7)10/h3-5,9-10H,1-2H3 |
InChI Key |
HBBPTIHTOGZMLI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
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